molecular formula C13H6Cl6O2S B1615173 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- CAS No. 116806-76-9

1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)-

Cat. No.: B1615173
CAS No.: 116806-76-9
M. Wt: 439 g/mol
InChI Key: KGAUWQDQUNCYKK-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- is a complex organic compound with the molecular formula C13H6Cl6O2S and a molecular weight of 438.97 g/mol . This compound is a derivative of biphenyl, where multiple chlorine atoms and a methylsulfonyl group are attached to the biphenyl structure. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- involves multiple steps:

Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- undergoes various chemical reactions:

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and sulfonyl group play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways .

Comparison with Similar Compounds

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- can be compared with other chlorinated biphenyls and sulfonyl derivatives:

These comparisons highlight the unique properties of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)-, particularly its stability and reactivity due to the presence of multiple chlorine atoms and a sulfonyl group.

Properties

IUPAC Name

1,3,4-trichloro-5-methylsulfonyl-2-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-9(17)11(13(19)12(10)18)5-2-7(15)8(16)3-6(5)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAUWQDQUNCYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151527
Record name 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116806-76-9
Record name 4-(Methylsulfonyl)-PCB 149
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116806-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116806769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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